

Toxicological Profile of 2-Methylundecanal: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methylundecanal

Cat. No.: B089849

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Abstract

This technical guide provides a comprehensive toxicological profile of **2-Methylundecanal** (CAS No. 110-41-8), a widely used fragrance ingredient. The document summarizes key toxicological endpoints, including acute toxicity, skin and eye irritation, skin sensitization, repeated dose toxicity, and genotoxicity. Detailed experimental methodologies, based on internationally recognized guidelines, are presented to aid in the design and interpretation of initial safety studies. Signaling pathways associated with the toxicity of aliphatic aldehydes are also discussed. All quantitative data are presented in structured tables for clarity, and key experimental workflows and mechanistic pathways are visualized using diagrams. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the safety assessment of this compound.

Introduction

2-Methylundecanal, also known as Aldehyde C-12 MNA, is a synthetic fragrance ingredient with a characteristic aldehydic, waxy, and floral odor. It is utilized in a variety of consumer products, including perfumes, soaps, detergents, and other personal care items. A thorough understanding of its toxicological profile is essential for ensuring its safe use and for regulatory compliance. This guide provides an in-depth overview of the available toxicological data for **2-Methylundecanal** to support initial safety assessments and guide further research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **2-Methylundecanal** is provided in the table below.

Property	Value
Chemical Name	2-Methylundecanal
Synonyms	Aldehyde C-12 MNA, Methyl nonyl acetaldehyde
CAS Number	110-41-8
Molecular Formula	C ₁₂ H ₂₄ O
Molecular Weight	184.32 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	119-122 °C @ 16 Torr
Flash Point	93.4 °C
Solubility	Soluble in alcohol, fixed oils, and propylene glycol; insoluble in water and glycerol.

Toxicological Profile

Acute Toxicity

2-Methylundecanal exhibits low acute toxicity via both oral and dermal routes of exposure.

Table 1: Acute Toxicity of **2-Methylundecanal**

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	> 5000 mg/kg bw	[1]
LD ₅₀	Rabbit	Dermal	> 5000 mg/kg bw	[2]

Experimental Protocol: Acute Oral Toxicity (OECD 420/423/425)

The acute oral toxicity of **2-Methylundecanal** was likely determined using a method similar to the OECD Test Guidelines 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These methods are designed to estimate the oral median lethal dose (LD₅₀) while minimizing the number of animals used.

- **Test Species:** Typically, young adult female rats are used.
- **Administration:** The test substance is administered as a single oral dose by gavage.
- **Dose Levels:** A stepwise dosing procedure is employed. The starting dose is selected based on available information. Subsequent dosing depends on the outcome of the previous dose level (survival or mortality).
- **Observations:** Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
- **Endpoint:** The LD₅₀ is calculated based on the mortality data.

Irritation

Skin Irritation

2-Methylundecanal is classified as a skin irritant.

Table 2: Skin Irritation Data for **2-Methylundecanal**

Species	Exposure	Result	Reference
Rabbit	4 hours (semi-occlusive)	Irritant	[3]
Human	Patch Test (4% solution)	Non-irritant	[1]

Experimental Protocol: Acute Dermal Irritation (OECD 404)

The skin irritation potential of **2-Methylundecanal** was likely assessed according to OECD Test Guideline 404.

- Test Species: Albino rabbits are typically used.
- Application: A single dose of 0.5 mL of the test substance is applied to a small area of shaved skin. The application site is covered with a gauze patch and semi-occlusive dressing for 4 hours.
- Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale (e.g., Draize scale).
- Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Eye Irritation

Based on GHS classifications provided by companies, **2-Methylundecanal** is considered to cause serious eye irritation.

Table 3: Eye Irritation Data for **2-Methylundecanal**

Result	Reference
Causes serious eye irritation	[3]

Experimental Protocol: Acute Eye Irritation (OECD 405)

The eye irritation potential of **2-Methylundecanal** would be assessed following OECD Test Guideline 405.

- Test Species: Albino rabbits are the recommended species.
- Application: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

- Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. The severity of lesions is scored.
- Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

Skin Sensitization

2-Methylundecanal is considered a weak skin sensitizer.

Table 4: Skin Sensitization Data for **2-Methylundecanal**

Assay	Result	Value	Reference
Local Lymph Node Assay (LLNA)	Weak Sensitizer	NESIL: 2900 µg/cm ²	[4]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (OECD 429)

The skin sensitization potential of **2-Methylundecanal** was likely evaluated using the murine Local Lymph Node Assay (LLNA).

- Test Species: CBA/J mice are typically used.
- Application: The test substance, at various concentrations in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days.
- Proliferation Measurement: On day 5, a radiolabeled thymidine precursor ([³H]-methyl thymidine) is injected intravenously. The mice are sacrificed, and the draining auricular lymph nodes are excised. The incorporation of the radiolabel into the lymph node cells is measured as an indicator of lymphocyte proliferation.
- Endpoint: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The No Expected Sensitization Induction Level (NESIL) is the highest concentration of the substance that does not induce a positive response.

Repeated Dose Toxicity

A 90-day oral toxicity study in rats is available for **2-Methylundecanal**.

Table 5: Repeated Dose Toxicity of **2-Methylundecanal**

Study Duration	Species	Route	Dose Levels (ppm in diet)	NOAEL	Key Findings	Reference
90 days	Wistar Han Rats	Oral (dietary)	0, 1500, 5000, 15000	1046 mg/kg/day (males) 1211 mg/kg/day (females)	No mortality or treatment-related adverse effects observed.	[5]

Experimental Protocol: 90-Day Oral Toxicity Study (OECD 408)

This study was conducted in compliance with OECD Test Guideline 408.

- **Test Species:** Wistar Han rats (10 per sex per dose group).
- **Administration:** The test substance was administered via the diet for 90 consecutive days.
- **Dose Levels:** Three dose levels (1500, 5000, and 15000 ppm) and a control group were used. These corresponded to approximate daily intakes of 107, 346, and 1046 mg/kg/day in males and 119, 401, and 1211 mg/kg/day in females.
- **Observations:** Included clinical observations, body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and detailed gross and microscopic pathological examinations.
- **Endpoint:** The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no biologically significant adverse effects are observed.

Genotoxicity

The genotoxicity of **2-Methylundecanal** has been assessed primarily through read-across to structurally similar substances. The available data suggest that it is not genotoxic.

Table 6: Genotoxicity Data (Read-Across)

Assay	Test System	Metabolic Activation	Result	Read-across Substance	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium	With and without S9	Negative	2-Methyldecanal	[5]
In Vitro Micronucleus Test	Human lymphocytes	With and without S9	Negative	2-Methyloctanal	[5]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

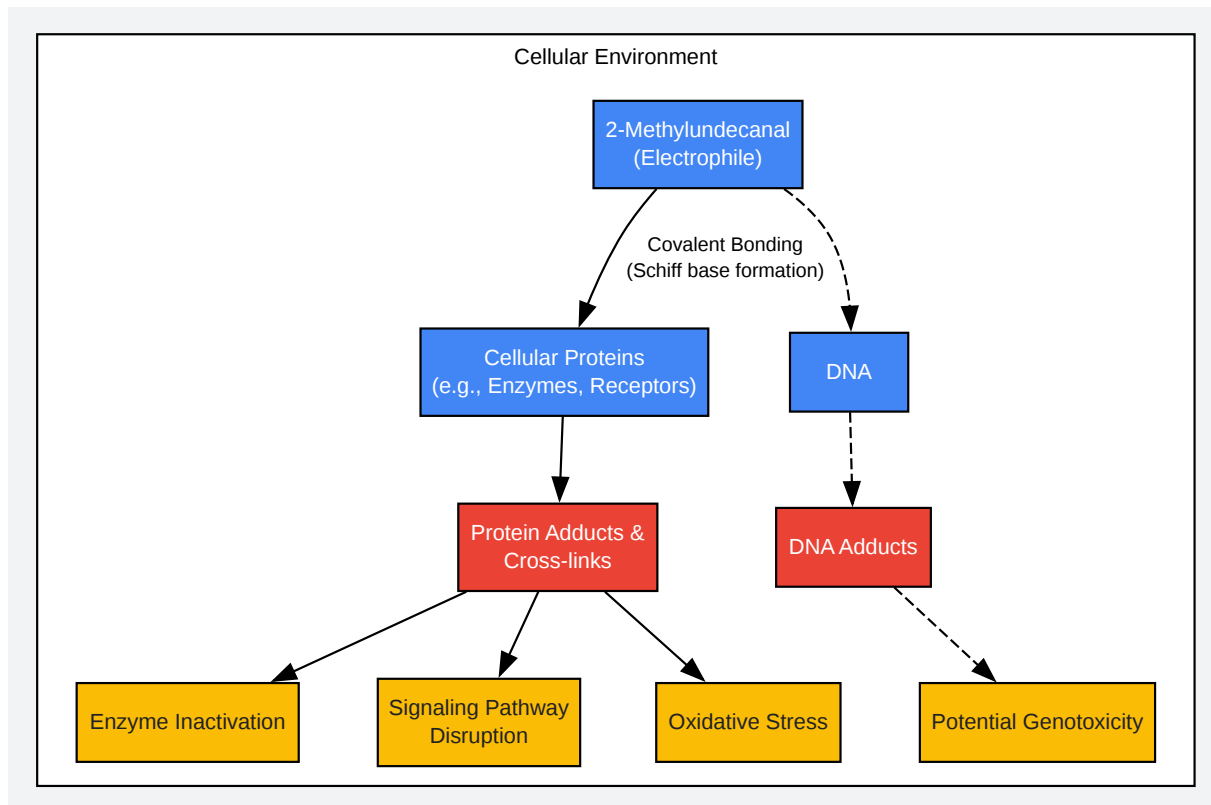
- **Principle:** This assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the amino acid.
- **Method:** The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). After incubation, the number of revertant colonies is counted.
- **Interpretation:** A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

- **Principle:** This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
- **Method:** Mammalian cells (e.g., human lymphocytes) are exposed to the test substance with and without metabolic activation. After treatment, the cells are cultured to allow for cell division and then harvested. The frequency of cells containing micronuclei is determined by microscopic analysis.
- **Interpretation:** A significant, concentration-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Mechanism of Toxicity and Signaling Pathways

Aliphatic aldehydes, including **2-Methylundecanal**, are electrophilic compounds. Their toxicity is primarily attributed to their ability to react with biological nucleophiles, such as the primary amino groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins. This can lead to the formation of covalent adducts and protein cross-linking, resulting in enzyme inactivation, disruption of cellular signaling, and oxidative stress.

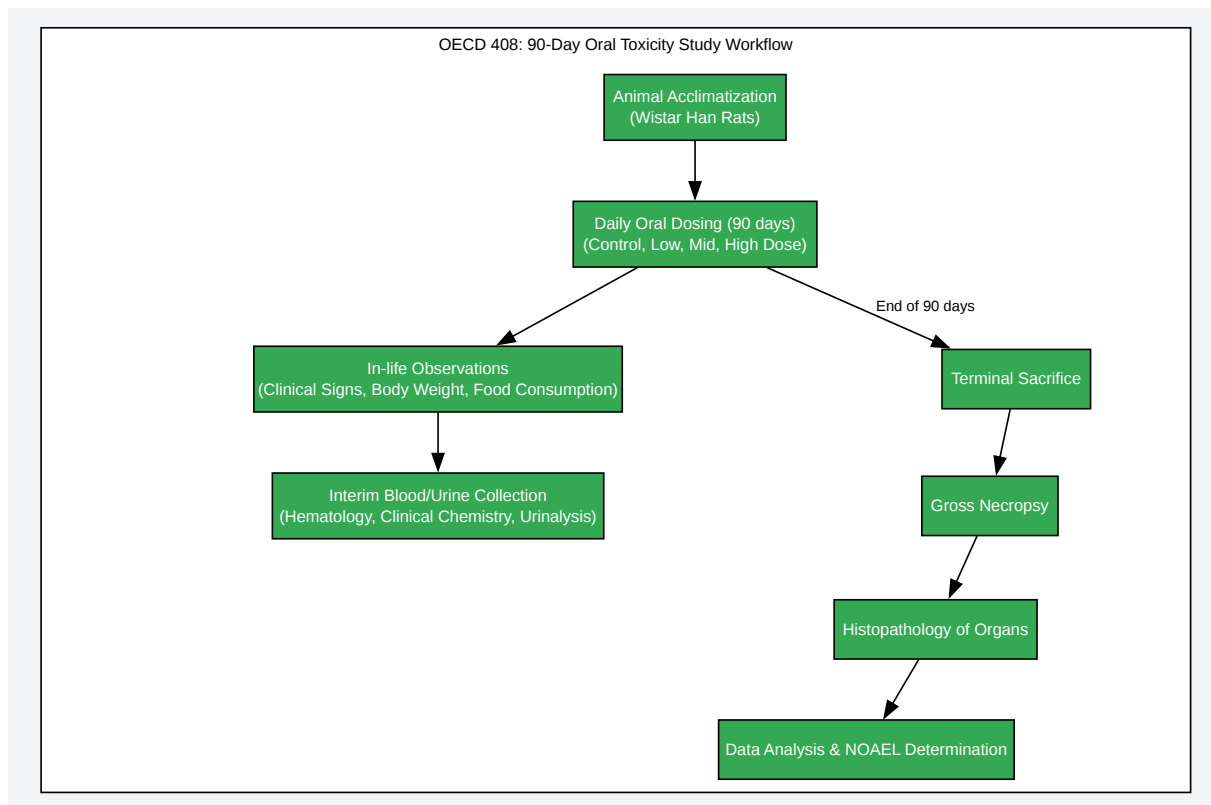


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Caption: General mechanism of aliphatic aldehyde toxicity.

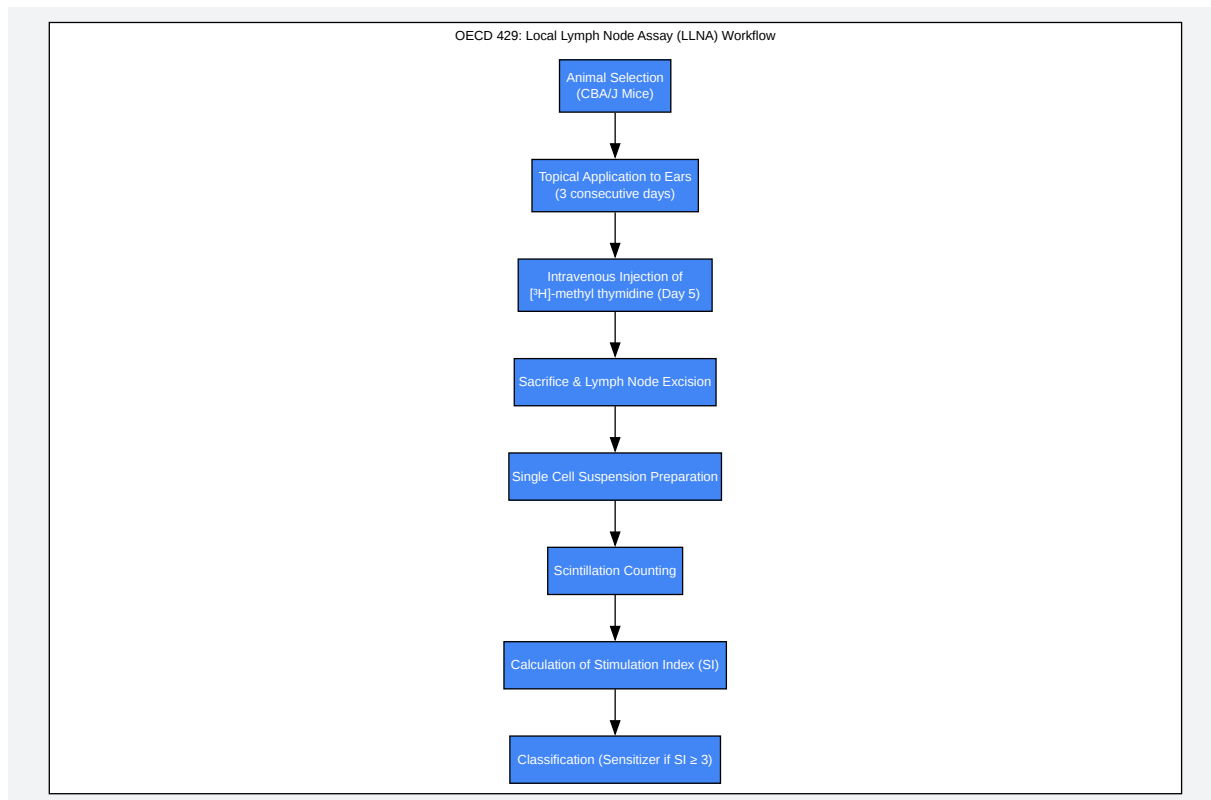
Experimental Workflows

The following diagrams illustrate the typical workflows for key toxicological studies.



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Caption: Workflow for a 90-day repeated dose toxicity study.



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Caption: Workflow for the Local Lymph Node Assay.

Conclusion

2-Methylundecanal demonstrates a low order of acute toxicity. It is classified as a skin irritant and a weak skin sensitizer. Repeated oral exposure in a 90-day study did not produce significant adverse effects at doses up to 1046 mg/kg/day in male rats and 1211 mg/kg/day in female rats. Based on read-across data, **2-Methylundecanal** is not expected to be genotoxic. The primary mechanism of toxicity for aliphatic aldehydes is their electrophilic interaction with cellular macromolecules. The information presented in this guide provides a solid foundation for the initial safety assessment of **2-Methylundecanal** and for the design of any further required toxicological studies.

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